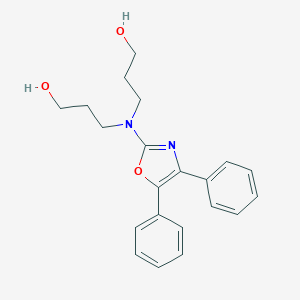

2-(Bis(2-hydroxypropyl)amino)-4,5-diphenyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Bis(2-hydroxypropyl)amino)-4,5-diphenyloxazole, commonly known as BAPTA, is a chemical compound that has been widely used in scientific research as a calcium chelator. It was first synthesized in 1980 by Roger Y. Tsien, who later won the Nobel Prize in Chemistry in 2008 for his work on green fluorescent protein. BAPTA has been extensively studied for its ability to bind and remove calcium ions from cells, making it a valuable tool in many areas of biological research.

Wirkmechanismus

BAPTA binds to calcium ions with high affinity, forming a stable complex that removes calcium from cells. The binding of BAPTA to calcium ions is reversible, allowing researchers to control the levels of calcium in cells. BAPTA has been shown to be effective in removing calcium from a variety of cell types, including neurons, muscle cells, and immune cells.

Biochemical and Physiological Effects

The removal of calcium ions from cells using BAPTA has been shown to have a variety of biochemical and physiological effects. In neurons, BAPTA has been shown to block the release of neurotransmitters, inhibit the activation of ion channels, and reduce the amplitude of calcium-dependent action potentials. In muscle cells, BAPTA has been shown to inhibit contraction and reduce the release of calcium from the sarcoplasmic reticulum. In immune cells, BAPTA has been shown to inhibit the production of cytokines and the activation of T cells.

Vorteile Und Einschränkungen Für Laborexperimente

BAPTA has several advantages as a calcium chelator for use in lab experiments. It has a high affinity for calcium ions, allowing for efficient removal of calcium from cells. It is also reversible, allowing researchers to control the levels of calcium in cells. However, BAPTA has some limitations as well. It can be toxic to cells at high concentrations, and its binding to other metal ions can interfere with experiments that require the use of other metal ions. Additionally, the synthesis of BAPTA is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

There are many potential future directions for the use of BAPTA in scientific research. One area of interest is the use of BAPTA to study the role of calcium in cancer cells. Calcium signaling has been implicated in the development and progression of many types of cancer, and BAPTA may be a useful tool for studying these processes. Another area of interest is the development of new calcium chelators that are more effective and less toxic than BAPTA. Finally, the use of BAPTA in combination with other tools, such as optogenetics and gene editing, may allow for more precise control of calcium signaling in cells.

Synthesemethoden

BAPTA can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with diethyl malonate to form 2-(2-hydroxyphenyl)benzoxazole. This compound is then reacted with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form BAPTA. The synthesis of BAPTA is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

BAPTA has been widely used in scientific research as a calcium chelator. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By removing calcium ions from cells, BAPTA can be used to study the effects of calcium on these processes. BAPTA has also been used to study the role of calcium in cell signaling pathways and apoptosis.

Eigenschaften

| 18471-21-1 | |

Molekularformel |

C21H24N2O3 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

3-[(4,5-diphenyl-1,3-oxazol-2-yl)-(3-hydroxypropyl)amino]propan-1-ol |

InChI |

InChI=1S/C21H24N2O3/c24-15-7-13-23(14-8-16-25)21-22-19(17-9-3-1-4-10-17)20(26-21)18-11-5-2-6-12-18/h1-6,9-12,24-25H,7-8,13-16H2 |

InChI-Schlüssel |

YRAGHKMADVTNKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCCO)CCCO)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCCO)CCCO)C3=CC=CC=C3 |

Synonyme |

2-[Bis(2-hydroxypropyl)amino]-4,5-diphenyloxazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)